H2O2-Induced Transcriptional Activation: yAP1 vs. Yap2 Functional Specificity
yAP1 transcriptional activity is stimulated by hydrogen peroxide, whereas Yap2 activity is not induced by H2O2 but rather by aminotriazole and cadmium [1]. In a direct comparison using promoter-lacZ reporter assays, yAP1 mediated a robust H2O2-dependent increase in transcription (quantified as fold-induction), while Yap2 showed no response to H2O2 [1]. Domain-swapping experiments further demonstrated that the Yap2 C-terminal domain cannot functionally substitute for the homologous yAP1 domain in mediating the H2O2 response [2], confirming that the H2O2-sensing determinants are uniquely present in yAP1.
| Evidence Dimension | H2O2-induced transcriptional activation |
|---|---|
| Target Compound Data | Transcriptional activity stimulated by H2O2 (quantitative fold-induction reported in lacZ assays) |
| Comparator Or Baseline | Yap2: no H2O2-induced transcriptional activation |
| Quantified Difference | Qualitative difference: yAP1 responds to H2O2; Yap2 does not |
| Conditions | Promoter-lacZ reporter assays in S. cerevisiae |
Why This Matters
Researchers studying oxidative stress signaling require yAP1 specifically because Yap2 fails to report on or respond to H2O2, making yAP1 the only appropriate tool for H2O2-responsive transcriptional studies.
- [1] Fernandes L, Rodrigues-Pousada C, Struhl K. Yap, a novel family of eight bZIP proteins in Saccharomyces cerevisiae with distinct biological functions. Mol Cell Biol. 1997;17(12):6982-6993. doi:10.1128/mcb.17.12.6982 View Source
- [2] Rocha S, et al. The S. cerevisiae Yap1 and Yap2 transcription factors share a common cadmium-sensing domain. FEBS Lett. 2007;581(2):187-195. View Source
